

Mat2A-IN-1 discovery and development

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Compound of Interest

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An In-Depth Technical Guide to the Discovery and Development of MAT2A Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine adenosyltransferase 2A (MAT2A) has emerged as a critical therapeutic target in oncology, particularly for cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 15% of all human cancers, creates a specific metabolic vulnerability that can be exploited by MAT2A inhibitors.[1][2] This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of leading MAT2A inhibitors, with a focus on AG-270 and IDE397.

The Discovery of MAT2A Inhibitors: A Tale of Synthetic Lethality

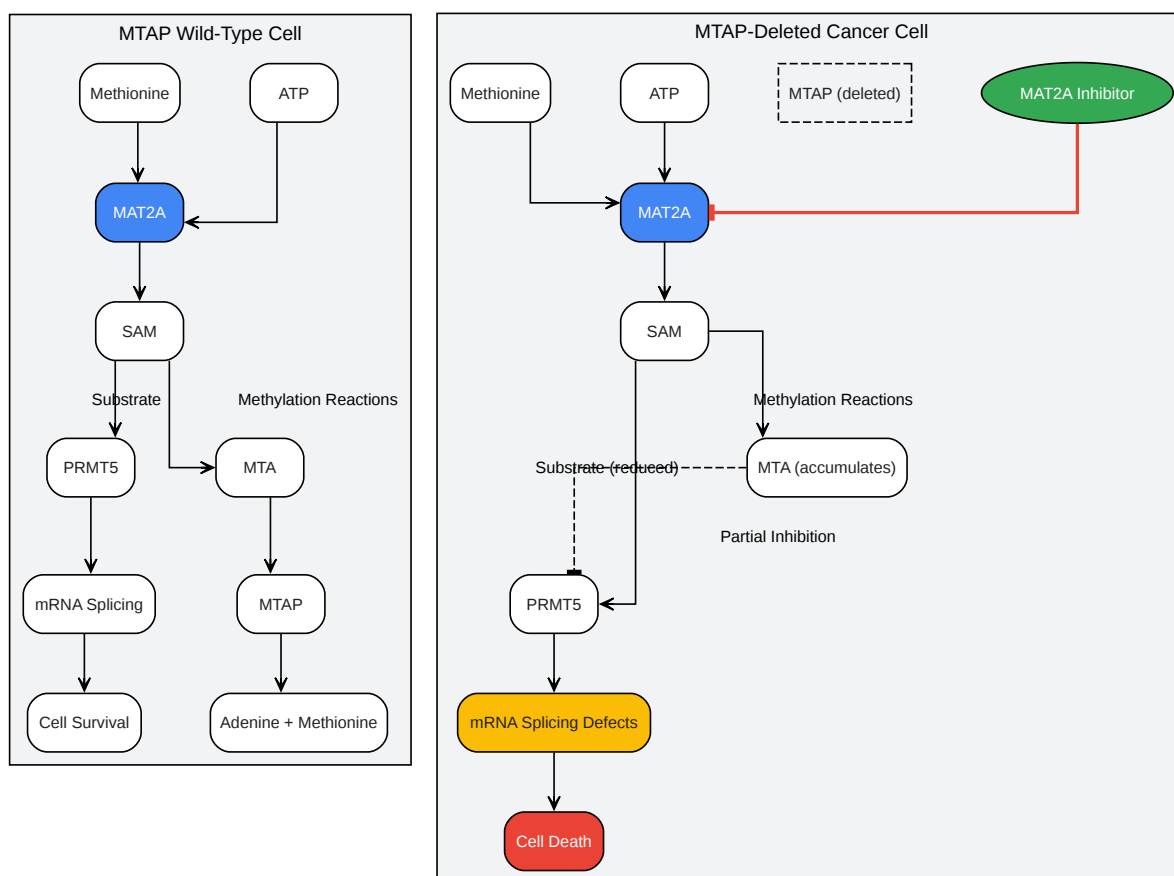
The discovery of MAT2A inhibitors is rooted in the concept of synthetic lethality. In MTAP-deleted cancer cells, the accumulation of methylthioadenosine (MTA) partially inhibits the enzyme protein arginine methyltransferase 5 (PRMT5).[3] PRMT5 is crucial for various cellular processes, including mRNA splicing. The partial inhibition of PRMT5 by MTA makes these cancer cells exquisitely sensitive to further reductions in the levels of S-adenosylmethionine (SAM), the universal methyl donor and a substrate for PRMT5.[3][4] MAT2A is the primary enzyme responsible for SAM synthesis.[5] Therefore, inhibiting MAT2A in MTAP-deleted cells

leads to a significant drop in SAM levels, further crippling PRMT5 activity and ultimately triggering cancer cell death.[3][4]

The initial discovery efforts for potent and selective MAT2A inhibitors often employed fragment-based screening followed by structure-guided design.[1][6] This approach led to the identification of allosteric inhibitors that bind to a site distinct from the active site, offering a non-competitive mode of inhibition with respect to the substrates ATP and L-methionine.[1][6]

Mechanism of Action: The MAT2A-PRMT5 Axis

The core mechanism of action for MAT2A inhibitors in MTAP-deleted cancers is the synthetic lethal interaction involving the MAT2A-PRMT5 axis.



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Figure 1: Signaling pathway of MAT2A inhibition in MTAP-deleted cancer cells.

As depicted in Figure 1, in normal cells with functional MTAP, MTA is recycled back to methionine and adenine. In MTAP-deleted cells, MTA accumulates and partially inhibits

PRMT5. The introduction of a MAT2A inhibitor drastically reduces SAM levels, leading to profound PRMT5 inhibition, resulting in mRNA splicing defects and subsequent cancer cell death.

Preclinical Development of MAT2A Inhibitors

Extensive preclinical studies have been conducted to evaluate the efficacy and safety of MAT2A inhibitors. These studies have primarily focused on AG-270 and IDE397.

Biochemical and Cellular Activity

The potency of MAT2A inhibitors is determined through biochemical assays measuring the inhibition of the MAT2A enzyme and cell-based assays assessing the reduction of intracellular SAM levels and anti-proliferative effects in MTAP-deleted cancer cell lines.

Compound	Biochemical IC50 (MAT2A)	Cellular SAM IC50 (HCT116 MTAP-null)	Cell Proliferation IC50 (HCT116 MTAP-null)	Reference
AG-270	14 nM	20 nM	Not explicitly stated	[1]
IDE397	Data not publicly available	Data not publicly available	Data not publicly available	
Compound 28	Not explicitly stated	Not explicitly stated	250 nM	[6]
Compound 9	7 nM	Not explicitly stated	17 nM	[7]
Compound 17	0.43 μ M	Not explicitly stated	1.4 μ M	[8]

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of MAT2A inhibitors has been demonstrated in various MTAP-deleted cancer xenograft models.

Compound	Xenograft Model	Dosing	Tumor Growth Inhibition (TGI)	Reference
AG-270	KP4 (pancreatic)	100 mg/kg, q.d.	66%	[1]
AG-270	KP4 (pancreatic)	200 mg/kg, q.d.	67%	[1]
Compound 29-1	HCT116 (colorectal)	10 mg/kg, q.d.	85.9%	[9]
Compound 39	HCT116 (colorectal)	30 mg/kg, q.d.	85.4%	[9]

Pharmacokinetics

Pharmacokinetic studies have shown that lead MAT2A inhibitors like AG-270 are orally bioavailable with good metabolic stability across different species.

Compound	Species	Half-life (T1/2)	Reference
AG-270	Mouse	5.9 h	[1]
AG-270	Rat	4.2 h	[1]
AG-270	Monkey	4.8 h	[1]
AG-270	Dog	21.3 h	[1]

Clinical Development of MAT2A Inhibitors

The promising preclinical data has led to the clinical investigation of MAT2A inhibitors in patients with MTAP-deleted advanced solid tumors.

AG-270 (NCT03435250)

A Phase 1, first-in-human trial of AG-270 evaluated its safety, tolerability, pharmacokinetics, and pharmacodynamics as a monotherapy in patients with advanced malignancies with homozygous MTAP deletion.[\[2\]](#)[\[10\]](#)[\[11\]](#)

- Primary Objective: To determine the maximum tolerated dose (MTD).[\[2\]](#)[\[11\]](#)

- Key Findings:
 - Maximal reductions in plasma SAM concentrations ranged from 54% to 70%.[\[2\]](#)[\[11\]](#)
 - Analysis of paired tumor biopsies showed decreases in symmetrically di-methylated arginine (SDMA) residues, a marker of PRMT5 inhibition.[\[2\]](#)[\[11\]](#)
 - The MTD was determined to be 200 mg once daily.
 - Two partial responses were observed, and five other patients had stable disease for at least 16 weeks.[\[2\]](#)[\[11\]](#)
 - Common treatment-related toxicities included reversible increases in liver function tests, thrombocytopenia, anemia, and fatigue.[\[2\]](#)[\[11\]](#)

IDE397 (NCT04794699)

IDE397 is another potent and selective MAT2A inhibitor currently in a Phase 1/2 clinical trial for patients with solid tumors harboring MTAP deletion.[\[3\]](#)[\[12\]](#)[\[13\]](#)

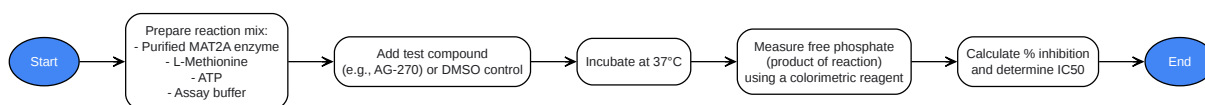
- Study Design: An open-label, dose-escalation and expansion study evaluating IDE397 as a single agent and in combination with other anticancer agents.[\[12\]](#)[\[13\]](#)
- Key Findings (as of July 2024):
 - In a Phase 2 monotherapy expansion cohort of 18 evaluable patients with MTAP-deletion urothelial and non-small cell lung cancer, an overall response rate of approximately 39% was observed (1 complete response and 6 partial responses).[\[14\]](#)
 - The disease control rate was approximately 94%.[\[14\]](#)
 - The 30 mg once-a-day expansion dose was well-tolerated with a low rate of high-grade drug-related adverse events.[\[14\]](#)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are generalized protocols for key experiments in MAT2A inhibitor development.

MAT2A Biochemical Assay

This assay measures the enzymatic activity of MAT2A and its inhibition by test compounds.



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Figure 2: General workflow for a MAT2A biochemical assay.

Protocol:

- Prepare a reaction mixture containing purified recombinant MAT2A enzyme, L-Methionine, and ATP in an appropriate assay buffer in a 384-well plate.^[15]
- Add the test MAT2A inhibitor at various concentrations or a vehicle control (e.g., DMSO).^[4]
- Initiate the enzymatic reaction and incubate at a controlled temperature (e.g., 37°C) for a specific duration.
- Stop the reaction and measure the amount of S-adenosylmethionine (SAM) or the by-product, inorganic phosphate, produced. A common method involves a colorimetric detection reagent for phosphate.^{[4][15]}
- Calculate the percentage of inhibition relative to the control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay assesses the anti-proliferative effect of MAT2A inhibitors on cancer cells.

Protocol:

- Seed MTAP-deleted and wild-type cancer cell lines (e.g., HCT116 isogenic pair) in 96-well plates and allow them to adhere overnight.

- Treat the cells with a serial dilution of the MAT2A inhibitor or vehicle control for a specified period (e.g., 72 hours).
- Assess cell viability using a metabolic assay such as MTT or WST-1, which measures the metabolic activity of viable cells.
- Measure the absorbance at the appropriate wavelength.
- Calculate the percentage of cell proliferation inhibition and determine the IC50 value.

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of MAT2A inhibitors in a living organism.

Protocol:

- Implant MTAP-deleted human cancer cells (e.g., KP4, HCT116) subcutaneously into immunocompromised mice.
- Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.
- Administer the MAT2A inhibitor orally at different dose levels, typically once daily.[\[1\]](#)
- Monitor tumor volume and body weight regularly throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis, such as measuring intratumoral SAM and SDMA levels.[\[9\]](#)
- Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

The discovery and development of MAT2A inhibitors represent a significant advancement in precision oncology. By targeting a specific metabolic vulnerability in MTAP-deleted cancers, these agents, exemplified by AG-270 and IDE397, have demonstrated promising preclinical and clinical activity. The continued investigation of these inhibitors, both as monotherapies and

in combination with other anti-cancer agents, holds the potential to provide a much-needed therapeutic option for a significant population of cancer patients. The detailed understanding of their mechanism of action and the robust experimental protocols established will be instrumental in the future development of this important class of drugs.

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